molecular formula C7H7Cl2NO B1582796 6-Amino-2,4-dichloro-3-methylphenol CAS No. 40677-44-9

6-Amino-2,4-dichloro-3-methylphenol

Cat. No. B1582796
CAS RN: 40677-44-9
M. Wt: 192.04 g/mol
InChI Key: QDOGSLSGLUTSQL-UHFFFAOYSA-N
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Description

6-Amino-2,4-dichloro-3-methylphenol (ADMP) is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of science. It is a derivative of phenol and is also known as 2,4-dichloro-6-methyl-3-amino phenol. ADMP has a molecular formula of C7H7Cl2NO and a molecular weight of 200.04 g/mol. In

Scientific Research Applications

Genotoxicity Studies

6-Amino-2,4-dichloro-3-methylphenol (DCAP), a major metabolite of the herbicide 2,4-dichloro-6-nitrophenol ammonium (DCNPA), has been studied for its genotoxic effects. DCAP was found to induce significant increases in sister chromatid exchanges (SCEs) and micronuclei (MN) formation in Chinese hamster lung fibroblasts (V79 cells), demonstrating its potential to damage DNA and cause chromosomal aberrations (Heng, Ong, & Nath, 1996).

Synthesis of Biologically Active Molecules

2,4-Dichloro-5-fluorophenyl and 4-fluorophenyl groups, which include structural analogs of DCAP, are known pharmacophores used in synthesizing new biologically active molecules. These compounds have demonstrated promising antibacterial activities in concentrations as low as 10 w g/mL (Holla, Bhat, & Shetty, 2003).

Role in Aromatic Ring Cleavage Enzymes

DCAP is also relevant in studies of bacterial enzymes that degrade aromatic compounds. For example, 2-aminophenol 1,6-dioxygenase from Pseudomonas pseudoalcaligenes JS45, which cleaves 2-aminophenol to 2-aminomuconic acid semialdehyde, can catalyze the oxidation of compounds like DCAP. This enzyme has a unique substrate range and subunit structure among ring cleavage dioxygenases (Lendenmann & Spain, 1996).

Inhibition and Cytostatic Effects on Cancer Cells

DCAP derivatives have been evaluated for their ability to inhibit cancer cell proliferation and proteasome activity. Compounds synthesized from DCAP analogs have shown a strong inhibitory effect on human liver cancer cells, indicating potential applications in cancer therapy (Yan et al., 2015).

Industrial Applications

DCAP has been utilized in the synthesis of various industrial and pharmaceutical intermediates. For instance, it serves as a starting material for herbicides, sterilizing agents, and analgesics, and is crucial in producing functional dyes and dye intermediates (Mao et al., 2020).

Catalytic and DNA Cleavage Activity

DCAP derivatives have been used to synthesize copper(II) complexes with catalytic activity in the oxidation of catechol and hydrolytic cleavage of DNA. These complexes are significant in understanding the relationship between structural features and catalytic behaviors (Banerjee et al., 2009).

properties

IUPAC Name

6-amino-2,4-dichloro-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-3-4(8)2-5(10)7(11)6(3)9/h2,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOGSLSGLUTSQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1Cl)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9068245
Record name Phenol, 6-amino-2,4-dichloro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2,4-dichloro-3-methylphenol

CAS RN

40677-44-9
Record name 6-Amino-2,4-dichloro-3-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40677-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4,6-dichloro-5-methylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040677449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 6-amino-2,4-dichloro-3-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 6-amino-2,4-dichloro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-2,4-dichloro-m-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.013
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Record name 2-AMINO-4,6-DICHLORO-5-METHYLPHENOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Devi, S Kumar, B Kumar, S Asija, A Kumar - Research on Chemical …, 2022 - Springer
Sixteen Co(II), Ni(II), Cu(II) and Zn(II) complexes were synthesized by four Schiff base ligands 4-((4-(benzyloxy)-2-hydroxybenzylidene)amino)-[1,1'-biphenyl]-3-ol (H 2 L 1 ), 6-((4-(…
Number of citations: 29 link.springer.com
J Devi, S Pachwania, J Yadav… - Phosphorus, Sulfur, and …, 2020 - Taylor & Francis
A series of diorganotin(IV) complexes of type R 2 SnL, (where R = Me, Et, Bu and Ph) were prepared by the reaction of tridentate (NOO) donor Schiff base ligands with diorganotin(IV) …
Number of citations: 11 www.tandfonline.com
IV Smolyaninov, AI Poddel'sky, DA Burmistrova… - Molecules, 2022 - mdpi.com
A number of novel heteroligand Zn(II) complexes (1–8) of the general type (L n )Zn(NN) containing O,N,O′-, O,N,S-donor redox-active Schiff bases and neutral N,N′-chelating ligands …
Number of citations: 5 www.mdpi.com
AG Gevondian, YN Kotovshchikov… - The Journal of …, 2021 - ACS Publications
A straightforward domino approach to assemble benzoxazole-derived sulfonamides has been developed. The method is based on annulation-induced in situ generation of diazo …
Number of citations: 15 pubs.acs.org
IV Smolyaninov, DA Burmistrova… - Russian Journal of …, 2023 - Springer
New tin (IV) complexes with O, N, O'-donor Schiff bases (L 1 H 2–L 4 H 2) of the (L n) SnR 2 type (R= Ph (I–III), Et (IV–VII)) are synthesized and characterized. The molecular structures of …
Number of citations: 2 link.springer.com

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